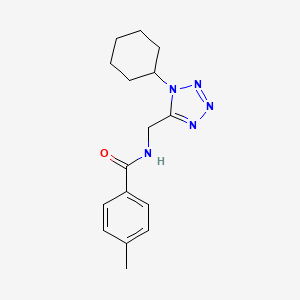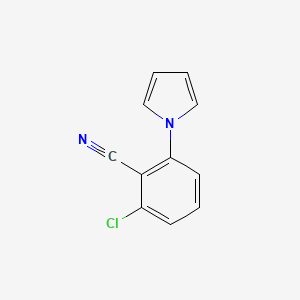![molecular formula C16H14ClFO3 B2845009 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 309936-80-9](/img/structure/B2845009.png)
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde” is a chemical substance with the molecular formula C16H14ClFO3 and a molecular weight of 308.74 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H14ClFO3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 . This code represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.74 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Applications De Recherche Scientifique
Synthesis Techniques and Chemical Transformations
A significant aspect of research on this compound involves innovative synthesis techniques and chemical transformations. The remote benzylic C(sp3)–H oxyfunctionalization catalyzed by Cu(OAc)2 showcases a method for transforming 2,6-disubstituted 4-cresols and similar compounds into aromatic carbonyl compounds, highlighting a straightforward, atom-economical, and environmentally benign approach for the functionalization of primary and secondary benzyl groups. This process is valuable for producing 4-hydroxybenzaldehydes and 4-hydroxyphenones, crucial in pharmaceutical applications (Jian-An Jiang et al., 2014).
Photocatalytic Oxidation
Research into the selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes under visible light irradiation on titanium dioxide (TiO2) highlights the potential for high conversion and selectivity in synthesizing aromatic aldehydes. This study emphasizes the role of surface complexes formed on TiO2 in facilitating these reactions, offering insights into the mechanism and enhancing the efficiency of photocatalytic oxidation processes (S. Higashimoto et al., 2009).
Anticancer Activity
The synthesis of fluorinated analogs of combretastatin A-4, utilizing fluorobenzaldehydes, demonstrates the relevance of such compounds in medicinal chemistry, especially in developing potent anticancer agents. The study not only provides a synthetic pathway but also evaluates the in vitro anticancer properties of these fluoro combretastatins, showing the impact of fluorination on biological activity (N. Lawrence et al., 2003).
Bioconversion and Environmental Applications
The study on the bioconversion potential of the fungus Bjerkandera adusta in producing novel halogenated aromatic compounds, including fluorinated derivatives, sheds light on the environmental and biotechnological implications of using microorganisms to synthesize complex chemical entities. This research illustrates the versatility of biological systems in creating halogenated compounds and their potential applications in various industries (F. R. Lauritsen & A. Lunding, 1998).
Advanced Materials and Polymer Synthesis
The development of bis-aldehyde monomers for synthesizing electrically conductive pristine polyazomethines showcases the application of such compounds in material science. These monomers, derived through the etherification of fluorobenzaldehyde, lead to polymers with improved physicochemical properties and electrical conductivities, highlighting their potential in electronic and optoelectronic devices (A. Hafeez et al., 2019).
Safety and Hazards
While specific safety data for this compound is not available in the search results, it’s generally recommended to handle laboratory chemicals with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural similarity to other benzyl and benzaldehyde compounds, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific interactions with metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde. For example, extreme pH or temperature conditions could affect the compound’s stability or its interactions with its targets .
Propriétés
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYITEQBQAXIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2844927.png)
![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)
![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2844930.png)

![N-{2-[(4-methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2844934.png)

![Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2844937.png)





![N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide](/img/structure/B2844948.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)